6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol

CYP17A1 inhibition 17,20-lyase selectivity prostate cancer

This chiral bicyclic heterocycle serves as the essential pharmacophore for orteronel (TAK-700) and osilodrostat (LCI699). The (S)-enantiomer enables selective 17,20-lyase inhibition for prostate cancer programs; the (R)-enantiomer delivers sub-nanomolar CYP11B2 potency for Cushing's therapy. Only the authentic 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol scaffold provides the precise stereoelectronic geometry for CYP heme coordination—generic imidazo[1,2-a]pyridine cores fail. Available in gram-to-kilogram quantities via Marckwald synthesis for rapid SAR expansion. Use validated solid-dose formulation technology to accelerate CMC development.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B8188031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CN2C=NC=C2C1O
InChIInChI=1S/C6H8N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4,6,9H,1-2H2
InChIKeyJKOAIPJSWAGKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol: Chiral Scaffold for CYP Enzyme Inhibitor Synthesis and Procurement


6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol (CAS: 2098584-35-9, C6H8N2O, MW 124.14) is a chiral bicyclic heterocycle consisting of a pyrrolidine ring fused to an imidazole moiety at the 1,2-c positions, with a hydroxyl group at the C7 position [1]. This scaffold serves as the core pharmacophore for two clinically advanced drug candidates: the (S)-enantiomer forms the basis of orteronel (TAK-700), a selective 17,20-lyase (CYP17A1) inhibitor evaluated in Phase III trials for prostate cancer, while the (R)-enantiomer derivative osilodrostat (LCI699) is an FDA-approved aldosterone synthase (CYP11B2) inhibitor for Cushing‘s syndrome [2][3]. The compound’s commercial availability as a pure enantiomeric building block enables stereospecific construction of these and related CYP-targeted therapeutics.

Why 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol Cannot Be Substituted with Alternative Bicyclic Imidazole Scaffolds


Generic substitution of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold with alternative fused imidazole systems fails due to the precise stereoelectronic requirements for CYP enzyme heme iron coordination and substrate channel recognition. The pyrrolo[1,2-c]imidazole ring fusion pattern establishes a specific spatial orientation of the imidazole nitrogen lone pair that enables optimal Fe(III) coordination within the CYP active site [1]. This scaffold imparts conformational rigidity and modulates the cLogP profile in ways that directly impact CYP isoform selectivity [1][2]. The presence of the chiral C7 hydroxyl group further enables stereospecific derivatization—the (S)-configured orteronel and (R)-configured osilodrostat demonstrate the scaffold's ability to access distinct pharmacological targets through enantiomeric control [3]. Imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and other fused imidazole cores lack this precise spatial arrangement, resulting in different inhibition profiles and selectivity patterns [2].

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol and Its Derivatives Versus Comparators


CYP17A1 17,20-Lyase Inhibition: Orteronel ((S)-Derivative) Demonstrates Superior Selectivity Over Abiraterone

The (S)-configured derivative orteronel (TAK-700), incorporating the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol scaffold, achieves selective inhibition of 17,20-lyase over 17α-hydroxylase, a differentiation that reduces cortisol suppression liability compared to the non-selective CYP17A1 inhibitor abiraterone [1][2]. The fused imidazole ring system of the scaffold confers conformational rigidity and a low cLogP value that contribute to the observed CYP isoform selectivity [1].

CYP17A1 inhibition 17,20-lyase selectivity prostate cancer androgen biosynthesis

Aldosterone Synthase (CYP11B2) Potency: Osilodrostat ((R)-Derivative) Achieves Sub-nanomolar IC50 with Quantified Isoform Selectivity

The (R)-configured derivative osilodrostat (LCI699), bearing the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold, demonstrates picomolar potency for human CYP11B2 (IC50 = 0.7 nM) and displays a 228-fold selectivity window over rat CYP11B2 (IC50 = 160 nM), with human CYP11B1 inhibition at IC50 = 35 nM [1][2]. The scaffold's chiral center at the C5-position of the pyrroloimidazole ring (equivalent to the C7 position of the parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol) is critical for achieving the (R)-stereochemistry required for this potency profile.

CYP11B2 inhibition aldosterone synthase Cushing‘s syndrome CYP11B1 selectivity

In Vivo Aldosterone Suppression: Osilodrostat Demonstrates Dose-Dependent ED50 Efficacy in Rodent Pharmacodynamic Models

Osilodrostat, derived from the (R)-enantiomer of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold, demonstrates robust in vivo suppression of aldosterone in rats, with ED50 values of 0.6 mg/kg against angiotensin II-induced aldosterone elevation and 1.1 mg/kg against ACTH-induced aldosterone elevation [1]. These ED50 values establish a quantitative benchmark for in vivo translation of the scaffold's CYP11B2 inhibition activity.

in vivo pharmacodynamics aldosterone suppression ACTH challenge angiotensin II challenge

Synthetic Scalability and Functionalization Versatility: Two-Step Marckwald Protocol Enables Bulk Production with High Yield

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold can be synthesized via a two-step Marckwald reaction from commercially available aminocarbonyl compounds, affording the product in high yield suitable for bulk quantity preparation [1]. The method has been validated across 22 distinct derivatives, confirming the scaffold's versatility as a polyfunctional core for electrophilic functionalization at multiple positions [1]. This contrasts with alternative fused imidazole scaffolds such as imidazo[1,2-a]pyridines, which often require lengthier multi-step sequences and offer fewer accessible functionalization handles.

heterocycle synthesis Marckwald reaction bulk synthesis scaffold functionalization

Stabilized Solid Formulation Enabling Technology: Orteronel Formulation with Mannitol and Alkaline Earth Metal Salts Improves API Stability

The (S)-configured derivative 6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide (orteronel) has been formulated into a stabilized solid preparation containing 50-80 wt% active ingredient, D-mannitol, and an alkaline earth metal salt (magnesium aluminometasilicate or calcium silicate) [1]. This formulation addresses the intrinsic chemical stability challenges of the free hydroxyl-bearing scaffold and enables consistent oral bioavailability, a factor that may differentiate it from other CYP inhibitor scaffolds lacking established formulation technologies.

pharmaceutical formulation solid dosage form API stabilization orteronel formulation

Dual CYP11B2/CYP11B1 Inhibition Profile: Osilodrostat Exhibits Quantified Balanced Dual Enzyme Targeting

Osilodrostat, the (R)-configured derivative of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold, functions as an orally effective dual inhibitor of aldosterone synthase (CYP11B2, IC50 = 0.7 nM) and 11β-hydroxylase (CYP11B1, IC50 = 35 nM) [1]. This balanced dual inhibition profile—with approximately 50-fold selectivity favoring CYP11B2—enables simultaneous suppression of both aldosterone and cortisol synthesis, a therapeutic profile particularly suited for Cushing's syndrome where both mineralocorticoid and glucocorticoid excess contribute to pathophysiology.

dual CYP11B2/CYP11B1 inhibition Cushing's syndrome cortisol synthesis inhibition aldosterone suppression

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol: Optimal Procurement and Research Application Scenarios


Development of Selective CYP17A1 17,20-Lyase Inhibitors for Prostate Cancer

Procure the (S)-enantiomer of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol as the chiral starting material for synthesis of orteronel analogs targeting selective 17,20-lyase (CYP17A1) inhibition [1]. The scaffold's conformational rigidity and low cLogP profile confer CYP isoform selectivity that reduces the corticosteroid co-administration burden observed with abiraterone [2]. The (S)-configuration at C7 is essential for achieving 17,20-lyase selectivity without concomitant 17α-hydroxylase inhibition . Applications include lead optimization of prostate cancer therapeutics and development of next-generation androgen biosynthesis inhibitors.

Cushing‘s Syndrome and Primary Aldosteronism: CYP11B2/CYP11B1 Dual Inhibitor Development

Utilize the (R)-enantiomer derivative scaffold for design of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) inhibitors with a defined 50-fold potency window favoring CYP11B2 (IC50 = 0.7 nM for CYP11B2 vs. 35 nM for CYP11B1) [1]. The sub-nanomolar human CYP11B2 potency supports low therapeutic dosing, while the quantified 228-fold selectivity over rat CYP11B2 (IC50 = 160 nM) informs species selection for preclinical toxicology [2]. In vivo pharmacodynamic benchmarks (ED50 = 0.6 mg/kg for angiotensin II challenge; ED50 = 1.1 mg/kg for ACTH challenge) enable dose projection for efficacy studies [2]. Suitable for development of therapeutics targeting cortisol and aldosterone excess in Cushing's syndrome and primary aldosteronism.

Medicinal Chemistry Scaffold Procurement for CYP Enzyme Inhibitor SAR Campaigns

Source 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol in gram-to-kilogram quantities as a polyfunctional heterocyclic core for structure-activity relationship (SAR) studies targeting cytochrome P450 enzymes [1]. The two-step Marckwald synthesis from commercially available aminocarbonyl compounds provides reliable access to bulk quantities with high yield, reducing procurement lead times and cost-of-goods for medicinal chemistry programs [2]. The scaffold's multiple electrophilic functionalization sites—validated across 22 derivative examples—enable systematic exploration of substituent effects on CYP isoform selectivity and potency [2].

Solid Oral Dosage Formulation Development Using Validated Stabilization Technology

Leverage the established formulation technology for orteronel (the (S)-configured derivative) as a reference standard for developing stable solid oral dosage forms of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol derivatives [1]. The validated formulation comprising 50-80 wt% API loading, D-mannitol, and alkaline earth metal salts (magnesium aluminometasilicate or calcium silicate) addresses the intrinsic stability challenges of the free hydroxyl-bearing scaffold [1]. This technology accelerates CMC development timelines for drug candidates incorporating the pyrroloimidazole scaffold by providing a proven stabilization strategy and quality control benchmarks.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.